(R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is a chemical compound notable for its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes both a pyridine and a pyrrolidine ring, connected through a urea linkage, which suggests it may exhibit significant biological activity. The compound's CAS number is 1439894-53-7, and its molecular formula is CHClNO, with a molecular weight of 256.73 g/mol .
The synthesis of (R)-1-(pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under controlled conditions. The synthesis may include the following steps:
In an industrial setting, large-scale synthesis may utilize automated batch reactors or continuous flow reactors to enhance efficiency. Purification methods such as crystallization are employed to obtain the final product in pharmaceutical-grade quality .
The molecular structure of (R)-1-(pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride can be described as follows:
The compound has a melting point that varies based on purity but generally falls within a specific range indicative of its crystalline nature . Spectroscopic data such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can provide further insights into its structural characteristics.
(R)-1-(pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride can participate in several chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles/nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents.
The mechanism of action for (R)-1-(pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride involves its interaction with biological targets in the body. This compound may bind to specific receptors or enzymes, modulating their activity to produce therapeutic effects. The exact pathways depend on the biological system being studied, which highlights its potential in drug development .
The physical properties of (R)-1-(pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride include:
Key chemical properties include:
Relevant data from spectral analyses can provide insights into its functional groups and confirm its identity .
(R)-1-(pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride has several scientific applications:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacological research, highlighting its significance in ongoing scientific investigations.
The core structure of (R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride integrates a urea linker (–NH–C(=O)–NH–) with pyridine and pyrrolidine heterocycles, forming a rationally designed hybrid pharmacophore. This scaffold leverages the urea moiety’s capacity for dual hydrogen bonding with biological targets, which enhances binding affinity and specificity. Pyridine, a prevalent motif in kinase inhibitors, contributes π–π stacking interactions and optimizes physicochemical properties such as solubility and membrane permeability. This hybridization strategy is validated by the superior antiproliferative activity of related pyridine–urea hybrids against cancer cell lines. For example, compound 7u (1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea) exhibits potent activity against A549 lung cancer (IC~50~ = 2.39 ± 0.10 μM) and HCT-116 colon cancer cells (IC~50~ = 3.90 ± 0.33 μM), rivaling the reference drug sorafenib [6]. Similarly, indazole–pyridine–urea hybrids demonstrate submicromolar efficacy (e.g., compound 8a, GI~50~ = 0.06 μM against MCF-7 breast cancer), attributed to their ability to occupy hydrophobic kinase domains while forming critical hydrogen bonds with residues like Cys919 in VEGFR2 [7].
Table 1: Antiproliferative Activity of Urea-Pyridine Hybrids
Compound | Structural Features | Cancer Cell Line (IC~50~/GI~50~) | Target/Mechanism |
---|---|---|---|
7u | Diarylamine-pyridine hybrid | A549: 2.39 ± 0.10 μM; HCT-116: 3.90 ± 0.33 μM | BRAF kinase inhibition |
8a | Indazole-pyridine-urea hybrid | MCF-7: 0.06 ± 0.014 μM | VEGFR2 inhibition |
8h | Indazole-pyridine-urea hybrid | HCT-116: 0.33 ± 0.042 μM | VEGFR2 inhibition |
Sorafenib (Control) | Diarylamine-based urea | A549: 2.12 ± 0.18 μM; HCT-116: 2.25 ± 0.71 μM | Multikinase inhibition |
Molecular dynamics simulations confirm that the pyridylmethyl group in such hybrids stabilizes the bioactive conformation through hydrophobic interactions and water-mediated hydrogen bonds in the ATP-binding cleft of VEGFR2, reducing conformational entropy penalties upon binding [7].
The (R)-pyrrolidin-3-yl group in the title compound introduces chirality, which is critical for target selectivity and metabolic stability. Pyrrolidine’s saturated ring enables pseudorotation, allowing dynamic adaptation to sterically constrained binding pockets. In PRMT3 inhibitors, the (R)-enantiomer of analogous compounds exhibits >100-fold selectivity over other methyltransferases by forming stereospecific hydrogen bonds with residues like Arg396 and Glu422 in an allosteric pocket. For instance, compound 14u (bearing a similar chiral pyrrolidine) achieves submicromolar PRMT3 inhibition (IC~50~ = 0.30 ± 0.08 μM) due to optimal van der Waals contacts with the hydrophobic dimerization interface of PRMT3 [2]. The pyrrolidine nitrogen further enhances solubility via protonation under physiological conditions, while its scaffold rigidity minimizes off-target interactions [3].
Table 2: Impact of Chiral Pyrrolidine on Bioactivity
Parameter | Role in Bioactivity | Example |
---|---|---|
Stereochemistry | Dictates hydrogen-bonding networks with residues (e.g., T466 in PRMT3) | (R)-enantiomer of PRMT3 inhibitor: IC~50~ = 0.30 μM vs. (S): IC~50~ >10 μM [2] |
Solubility | Protonatable nitrogen increases aqueous solubility (LogS = 0.809) | Pyrrolidine PSA = 16.46 Ų; FISA hydrophilic component = 33.32 [3] |
Conformational Flexibility | Pseudorotation enables adaptation to sterically constrained pockets | Non-planar ring enhances 3D coverage vs. flat heterocycles [3] |
Metabolic Stability | Saturated ring reduces susceptibility to oxidative metabolism | Pyrrolidine-containing drugs show longer t~1/2~ vs. pyrrole analogs [10] |
Diarylamine ureas (e.g., sorafenib) are established kinase inhibitors but suffer from off-target effects due to planar architectures that promiscuously bind ATP sites. In contrast, (R)-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride adopts a non-planar conformation, leveraging the chiral pyrrolidine’s 3D orientation to enhance selectivity. Sorafenib derivatives with diarylamine motifs show potent BRAF inhibition but limited activity against VEGFR2 (e.g., IC~50~ >1 μM). Conversely, pyridylmethyl-pyrrolidine ureas achieve dual VEGFR2/BRAF inhibition at submicromolar levels due to their ability to access deeper hydrophobic regions. Compound 8h inhibits VEGFR2 with a GI~50~ of 0.33 ± 0.042 μM in HCT-116 cells, outperforming diarylamine-based reference compounds [7].
Structure–activity relationship (SAR) studies reveal that replacing diarylamine with pyridylmethyl-pyrrolidine:
Diarylamine ureas also exhibit higher lipophilicity (avg. LogP = 3.5–4.0), compromising solubility, while pyridylmethyl-pyrrolidine analogs maintain balanced LogP (0.459) and polar surface area (PSA = 16.46 Ų), aligning with Lipinski’s guidelines for oral bioavailability [3] [10].
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